molecular formula C15H14ClFN2O3S B2839703 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1795300-83-2

3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2839703
CAS RN: 1795300-83-2
M. Wt: 356.8
InChI Key: WUMMJJPVSGROSO-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play an important role in the signaling pathways of cytokines and growth factors. The inhibition of JAKs has been shown to have therapeutic potential in a variety of disease conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Anticancer Activity

Compounds related to 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione have been studied for their potential anticancer activities. For instance, thiazolidinone derivatives have been synthesized and tested for their anticancer activity against various cancer cell lines, including human breast cancer cell lines. The presence of strong electron-withdrawing groups, such as a nitro group, in these compounds has been found to enhance their activity for the inhibition of topoisomerase-I enzyme, which is crucial for DNA replication and transcription in cancer cells (Kumar & Sharma, 2022).

Antimicrobial Activity

Thiazolidinone and azetidinone analogues have also been evaluated for their antimicrobial properties against multidrug-resistant strains. Some compounds based on the thiazolidinone structure have shown remarkable activity against both gram-positive and gram-negative bacteria, as well as fungal strains, highlighting their potential as new classes of antimicrobial agents (Hussein et al., 2020).

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound involve reactions with various aldehydes and acids to produce derivatives with potential biological activities. These compounds are characterized using techniques like UV, FTIR, NMR spectroscopy, and elemental analysis, providing insights into their structural and chemical properties (Patel & Desai, 2005).

Antifungal and Antibacterial Properties

Further studies have shown that derivatives of thiazolidinone exhibit significant antifungal and antibacterial properties, making them candidates for the development of new antimicrobial agents. The efficacy of these compounds against various bacterial and fungal strains suggests their potential in addressing the challenges posed by antibiotic resistance (Mistry, Desai, & Desai, 2016).

properties

IUPAC Name

3-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c16-11-3-1-9(5-12(11)17)2-4-13(20)18-6-10(7-18)19-14(21)8-23-15(19)22/h1,3,5,10H,2,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMMJJPVSGROSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)F)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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